molecular formula C8H7BrF2 B1283552 4-(2-Bromoethyl)-1,2-difluorobenzene CAS No. 175018-77-6

4-(2-Bromoethyl)-1,2-difluorobenzene

Cat. No.: B1283552
CAS No.: 175018-77-6
M. Wt: 221.04 g/mol
InChI Key: XCKJCCCKEWTUIV-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-1,2-difluorobenzene is an organic compound characterized by a benzene ring substituted with a bromoethyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)-1,2-difluorobenzene typically involves the bromination of 1,2-difluorobenzene followed by the introduction of an ethyl group. One common method is the electrophilic aromatic substitution reaction, where 1,2-difluorobenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-1,2-difluorobenzene. This intermediate is then subjected to a nucleophilic substitution reaction with ethyl bromide under basic conditions to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoethyl)-1,2-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2-Bromoethyl)-1,2-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-1,2-difluorobenzene involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The fluorine atoms enhance the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .

Comparison with Similar Compounds

  • 4-(2-Chloroethyl)-1,2-difluorobenzene
  • 4-(2-Iodoethyl)-1,2-difluorobenzene
  • 4-(2-Bromoethyl)-1,3-difluorobenzene

Comparison: 4-(2-Bromoethyl)-1,2-difluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. Compared to its chloro and iodo analogs, the bromo compound offers a balance between reactivity and ease of handling. The position of the fluorine atoms also influences the compound’s electronic properties and reactivity, making it distinct from other difluorobenzene derivatives .

Properties

IUPAC Name

4-(2-bromoethyl)-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKJCCCKEWTUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCBr)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567056
Record name 4-(2-Bromoethyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175018-77-6
Record name 4-(2-Bromoethyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-bromoethyl)-1,2-difluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 2-(3,4-difluoro-phenyl)-ethanol (5 g, 0.032 mol, from step (iii) above), 51.84 ml (49%, 0.64 mol) of HBr in acetic acid and 5 ml of sulfuric acid was stirred at 100° C. for 4 h. The reaction mixture was poured into ice and extracted with diethylether. Organic layer was washed with NaHCO3, water and dried over sodium sulfate. Solvent evaporation under reduced pressure followed by purification (three times) over silica gel using petroleum ether as eluent afforded (1.8 g) of the title compound as a liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
51.84 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

17.59 g (111 mmol) of 2-(3,4-difluorophenyl)ethanol, 16 ml (137 mmol) of hydrogen bromide, 6.8 ml (234 mmol) of conc. sulfuric acid were added in the order, and the mixture was heated under reflux for 3 hrs. The reaction mixture was poured onto an ice-bath, an organic layer and an aqueous layer were separated, the aqueous layer was extracted with ether, the extract combined with the organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate, and dried over anhydrous magnesium sulfate. The solvent was distilled off, the solution condensed and purified by vacuum distillation to obtain 21.96 g (bp 68-70° C./2-4 Torr.) of oily product. The oily product was purified by column chromatography (elution solvent: hexane:ethyl acetate=3:1), the eluate was further purified by vacuum distillation to obtain 19.79 g of the title compound (81%, bp 73-75° C./4 Torr.) as oily product.
Quantity
17.59 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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